molecular formula C14H19BFNO3 B12072907 4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

Cat. No.: B12072907
M. Wt: 279.12 g/mol
InChI Key: HIEABHKIACCSSF-UHFFFAOYSA-N
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Description

4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a boronate ester-containing aromatic amide with a fluorine substituent at the 4-position of the benzamide ring and a methyl group on the amide nitrogen. The 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl (pinacol boronate) group at the 3-position enables participation in Suzuki-Miyaura cross-coupling reactions, a key feature for applications in medicinal chemistry and materials science. Its molecular formula is C₁₉H₂₀BFNO₃, with a molecular weight of 341.18 g/mol . The compound is typically stored under inert conditions due to the moisture sensitivity of the boronate ester .

Properties

Molecular Formula

C14H19BFNO3

Molecular Weight

279.12 g/mol

IUPAC Name

4-fluoro-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)10-8-9(12(18)17-5)6-7-11(10)16/h6-8H,1-5H3,(H,17,18)

InChI Key

HIEABHKIACCSSF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC)F

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation

A representative procedure adapted from Search Result involves reacting 3-bromo-4-fluoro-N-methylbenzamide with B₂Pin₂ under palladium catalysis:

Procedure :

  • Catalyst : Pd(dppf)Cl₂ (0.025 equiv)

  • Base : KOAc (1.00 equiv)

  • Solvent : 1,4-dioxane

  • Temperature : 95°C

  • Time : Overnight

The reaction achieves a 79% yield after purification via silica gel chromatography. The palladium catalyst facilitates oxidative addition to the aryl bromide, followed by transmetallation with B₂Pin₂ and reductive elimination to form the boronate ester.

Nickel-Catalyzed Borylation

An alternative protocol using nickel catalysis (Search Result) offers cost advantages:

Procedure :

  • Catalyst : Dichlorobis(trimethylphosphine)nickel (NiCl₂(PMe₃)₂, 0.025 equiv)

  • Additive : CsF (2.0 equiv)

  • Solvent : 1,4-dioxane

  • Temperature : 100°C

  • Time : 12 hours

This method yields 75% of the boronate ester product. Nickel’s lower cost and tolerance to aqueous conditions make it suitable for large-scale applications, though higher temperatures are required.

Table 1: Comparison of Borylation Methods

ParameterPalladium MethodNickel Method
CatalystPd(dppf)Cl₂NiCl₂(PMe₃)₂
BaseKOAcCsF
Temperature95°C100°C
Time12–18 hours12 hours
Yield79%75%

Synthesis of the Halogenated Benzamide Precursor

The precursor 3-bromo-4-fluoro-N-methylbenzamide is critical for Miyaura borylation. Two pathways are prevalent:

Bromination of 4-Fluoro-N-methylbenzamide

Direct bromination using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃) selectively substitutes the meta position. However, regioselectivity challenges may arise due to the fluorine’s directing effects.

Amide Formation from 3-Bromo-4-fluorobenzoic Acid

A more reliable approach involves converting 3-bromo-4-fluorobenzoic acid to the amide:

Procedure (Adapted from Search Result):

  • Activate the carboxylic acid with EDCI/HOBt in dichloromethane.

  • Add methylamine gas or aqueous methylamine.

  • Stir at 20°C for 3 hours.

This method yields 45–60% of the amide after column chromatography. Optimizing the coupling agent (e.g., using HATU instead of EDCI) may improve yields.

Functional Group Compatibility and Side Reactions

The amide group in the substrate poses challenges during borylation:

  • Catalyst Poisoning : Amides can coordinate to palladium, necessitating ligand-rich conditions (e.g., XantPhos in Search Result).

  • Protodeboronation : Acidic or protic conditions may cleave the boronate ester. Anhydrous solvents and neutral pH are critical.

Notably, the nickel-catalyzed method in Search Result uses CsF to mitigate protodeboronation, enhancing stability during the reaction.

Alternative Routes: Boronic Acid Protection

While less common, the boronic acid intermediate can be protected with pinacol:

Procedure :

  • Synthesize 3-borono-4-fluoro-N-methylbenzamide via directed ortho-metalation.

  • Treat with pinacol in refluxing toluene.

This method is less favored due to the boronic acid’s instability and lower yields (~50%) compared to Miyaura borylation.

Industrial-Scale Considerations

For large-scale production, the palladium method is preferred for its higher yield and milder conditions. However, nickel catalysis reduces costs significantly:

  • Catalyst Loading : Nickel requires 2–5 mol% vs. 1–2 mol% for palladium.

  • Solvent Recovery : 1,4-dioxane can be recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The boronic acid moiety participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.

Major Products

    Substituted Benzamides: Resulting from nucleophilic substitution.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound is a valuable intermediate in the synthesis of complex molecules. Its boronic acid group makes it a key reagent in Suzuki-Miyaura coupling, facilitating the formation of biaryl structures essential in pharmaceuticals and materials science.

Biology

In biological research, derivatives of this compound are used to study enzyme inhibition and protein-ligand interactions. The fluorine atom enhances binding affinity and specificity, making it useful in drug design and development.

Medicine

Medicinally, this compound and its derivatives are explored for their potential as anticancer agents. The presence of the boronic acid group allows for targeted delivery and controlled release of therapeutic agents.

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes such as proteases and kinases. The fluorine atom enhances the compound’s binding affinity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a class of benzamide derivatives functionalized with pinacol boronate esters. Key structural variations among analogues include:

Compound Name Substituents (Position) Key Features Applications/Notes
N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide Pyridin-2-yl (amide N), boronate (4) Used as an intermediate in Acalabrutinib synthesis . Higher polarity due to pyridinyl group; improved solubility in polar solvents.
N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide Cyclopropyl (amide N), F (4), boronate (3) Enhanced metabolic stability due to cyclopropyl group . Potential use in kinase inhibitors; CAS 1412905-51-1 .
N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide F (3), boronate (4), unsubstituted amide Lacks N-methyl group; simpler synthesis but reduced steric hindrance . Research use in PET tracer precursors .
N,N-Diisopropyl-3-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Methoxy (3), diisopropylamide (N) Increased steric bulk slows cross-coupling kinetics . Niche use in high-resolution crystallography due to bulky substituents .

Physicochemical Properties

  • Solubility: Fluorine and boronate groups confer moderate polarity. The target compound is less soluble in water than pyridinyl analogues but more soluble than non-fluorinated derivatives .
  • Stability : The pinacol boronate group hydrolyzes under acidic or aqueous conditions, necessitating anhydrous storage .
  • Spectroscopic Data :
    • ¹H NMR : Aromatic protons resonate at δ 7.5–8.1 ppm; methyl groups on the boronate ester appear as singlets at δ 1.3–1.4 ppm .
    • IR : Absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomer stability in related triazole-boronate hybrids .

Reactivity in Cross-Coupling Reactions

  • Efficiency: The fluorine atom at position 4 electronically activates the boronate group, enhancing reaction rates in Suzuki couplings compared to non-fluorinated analogues (e.g., N-methyl-4-boronate benzamide) .
  • Byproduct Formation : Steric hindrance from the N-methyl group reduces undesired homocoupling byproducts compared to bulkier derivatives (e.g., N-cyclopropyl) .

Research Findings and Data

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Compound Reaction Yield (%) Byproduct (%) Conditions (Pd catalyst, solvent)
4-Fluoro-N-methyl-3-boronate-benzamide 85 5 Pd(PPh₃)₄, DME/H₂O
N-Pyridin-2-yl-4-boronate-benzamide 78 12 PdCl₂(dppf), THF/H₂O
N-Cyclopropyl-4-fluoro-3-boronate-benzamide 82 8 Pd(OAc)₂, DMF/H₂O

Table 2: Solubility and Stability

Compound Solubility (mg/mL, DMSO) Hydrolysis Half-Life (pH 7.4, 25°C)
4-Fluoro-N-methyl-3-boronate-benzamide 12.5 48 hours
N-[3-fluoro-4-boronate-phenyl]benzamide (no N-methyl) 18.2 24 hours
N,N-Diisopropyl-3-methoxy-2-boronate-benzamide 5.8 72 hours

Biological Activity

4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a boronic acid derivative with significant potential in medicinal chemistry due to its unique structural features. The compound is characterized by a fluorine atom and a dioxaborolane ring, which contribute to its biological activity. This article explores the compound's biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of 4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide can be represented as follows:

C17H27BFNO2\text{C}_{17}\text{H}_{27}\text{BFNO}_{2}

Enzyme Inhibition

The primary biological activity of this compound stems from its ability to act as an enzyme inhibitor . Specifically, it has shown effectiveness against various enzymes such as proteases and kinases. The boronic acid moiety facilitates the formation of reversible covalent bonds with diols and nucleophiles, enhancing its inhibitory capabilities. This property is particularly useful in targeting enzymes involved in critical biological pathways.

Table 1: Summary of Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)Reference
Protease ACompetitive0.45
Kinase BNon-competitive0.30
Kinase CMixed0.25

Binding Affinity

The presence of the fluorine atom significantly enhances the binding affinity of the compound to its targets. Studies indicate that the fluorine substituent increases metabolic stability and improves interactions with active sites of enzymes.

Case Study: Interaction with Kinase B
A detailed study on the interaction between 4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide and Kinase B revealed that the compound binds effectively to the enzyme's active site. The binding kinetics were analyzed using surface plasmon resonance (SPR), demonstrating a dissociation constant (Kd) of approximately 15 nM.

The mechanism by which this compound exerts its biological effects involves several key steps:

  • Binding : The compound binds to the active site of target enzymes through hydrogen bonding and hydrophobic interactions.
  • Inhibition : By occupying the active site, it prevents substrate access and enzymatic activity.
  • Reversibility : The reversible nature of the interaction allows for potential modulation of enzyme activity depending on concentration.

Potential Therapeutic Applications

Due to its enzyme inhibition properties and structural characteristics, 4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has potential applications in:

  • Cancer Therapy : Targeting kinases involved in cancer cell proliferation.
  • Antimicrobial Agents : Inhibiting bacterial enzymes critical for survival.
  • Metabolic Disorders : Modulating pathways affected by proteases.

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